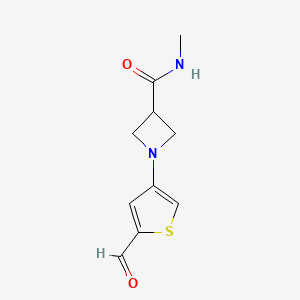
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The presence of the thiophene ring, a sulfur-containing heterocycle, further enhances the compound’s potential for various applications.
Vorbereitungsmethoden
The synthesis of 1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to achieve high yields and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with additional steps for purification and quality control to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors, through various binding interactions. The thiophene ring and azetidine moiety contribute to the compound’s ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of the target, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide can be compared with other similar compounds, such as:
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxylate: A closely related ester derivative with similar structural features but different reactivity and solubility properties.
1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxylamide: Another amide derivative with variations in the substituents on the azetidine ring, affecting its biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12N2O2S |
|---|---|
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
1-(5-formylthiophen-3-yl)-N-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c1-11-10(14)7-3-12(4-7)8-2-9(5-13)15-6-8/h2,5-7H,3-4H2,1H3,(H,11,14) |
InChI-Schlüssel |
QZZFSVZXNQIXFD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1CN(C1)C2=CSC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


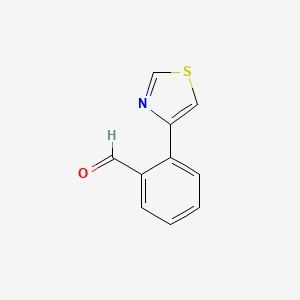
![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)

methanol](/img/structure/B13156400.png)
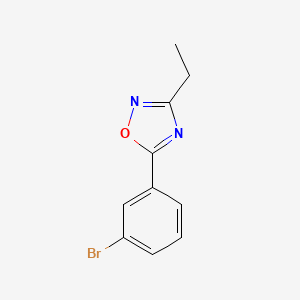
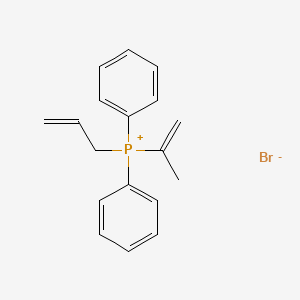
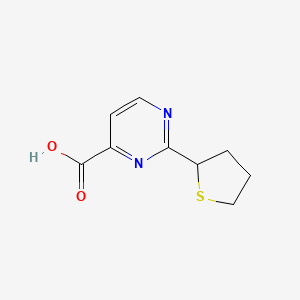
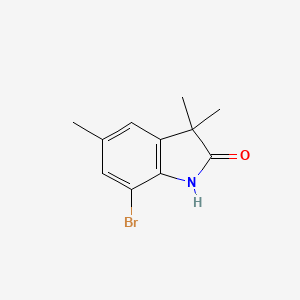

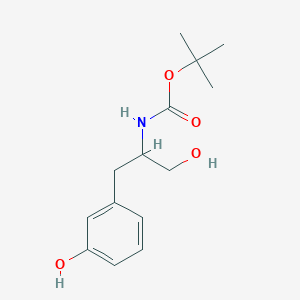

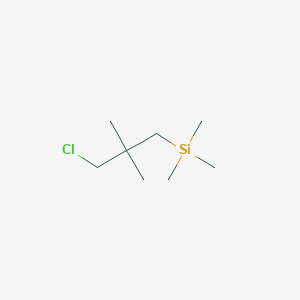
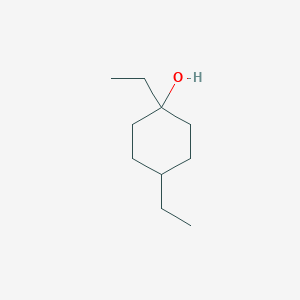
amine](/img/structure/B13156464.png)
